An In-Depth Technical Guide to 6-(Trifluoromethyl)quinoline-2-carbonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-(Trifluoromethyl)quinoline-2-carbonitrile: Properties, Synthesis, and Applications
Abstract: 6-(Trifluoromethyl)quinoline-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The strategic incorporation of a trifluoromethyl group imparts desirable physicochemical properties such as enhanced metabolic stability and lipophilicity, while the quinoline core serves as a privileged scaffold for bioactive molecules. The 2-carbonitrile group provides a versatile synthetic handle for further molecular elaboration. This guide offers a comprehensive overview of the compound's chemical and physical properties, outlines a robust synthetic pathway, details its reactivity, and explores its primary applications, particularly in the development of next-generation kinase inhibitors.
Introduction
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its unique electronic properties and ability to form key interactions with biological targets have established it as a "privileged scaffold." When functionalized with a trifluoromethyl (CF3) group, the resulting molecule often exhibits profoundly enhanced pharmacological properties. The CF3 group can improve metabolic stability, increase lipophilicity for better membrane permeability, and alter electronic characteristics to modulate target binding affinity.
6-(Trifluoromethyl)quinoline-2-carbonitrile combines these features with a synthetically versatile nitrile moiety. The nitrile group can be readily transformed into other critical functionalities, such as amines, amides, and carboxylic acids, making this compound an exceptionally valuable building block for creating diverse chemical libraries for drug discovery. Its primary utility has been demonstrated in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.[2][3]
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to the application of any chemical entity. The properties of 6-(Trifluoromethyl)quinoline-2-carbonitrile are summarized below, supported by spectroscopic data that confirm its structural integrity.
Core Physicochemical Data
The key physical and chemical properties are presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | 6-(Trifluoromethyl)quinoline-2-carbonitrile | N/A |
| CAS Number | 1245543-91-3 | Vendor Data |
| Molecular Formula | C₁₁H₅F₃N₂ | Calculated |
| Molecular Weight | 222.17 g/mol | Calculated |
| Melting Point | 146 °C | [4] |
| Appearance | Solid (crystalline powder) | Inferred |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, Chloroform) | [5][6] |
Spectroscopic Characterization
The identity and purity of 6-(Trifluoromethyl)quinoline-2-carbonitrile are unequivocally established through standard spectroscopic techniques.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a set of complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the quinoline ring are deshielded due to the aromatic system and the electron-withdrawing effects of both the cyano and trifluoromethyl groups. Protons closer to these substituents will exhibit more significant downfield shifts.
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¹³C NMR Spectroscopy : The carbon spectrum will display distinct signals for the aromatic carbons and the nitrile carbon (C≡N, typically δ 115-120 ppm). A key diagnostic signal is that of the carbon attached to the CF₃ group, which appears as a characteristic quartet due to carbon-fluorine coupling (¹JCF). Based on analogous structures, this quartet is expected around δ 123.5 ppm with a large coupling constant of approximately 275 Hz.[6][7]
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¹⁹F NMR Spectroscopy : The fluorine NMR spectrum provides the most direct evidence of the trifluoromethyl group. It is expected to show a sharp singlet around δ -61 to -62 ppm (relative to CFCl₃), confirming the presence and electronic environment of the CF₃ group.[6]
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Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular formula with a molecular ion peak [M+H]⁺ at m/z 223.0534, corresponding to C₁₁H₆F₃N₂⁺.
Synthesis and Chemical Reactivity
The utility of a building block is defined by its accessibility and the predictability of its chemical transformations. 6-(Trifluoromethyl)quinoline-2-carbonitrile can be reliably synthesized and offers multiple avenues for subsequent chemical modification.
Proposed Synthesis: Rosenmund-von Braun Cyanation
A highly effective and field-proven method for synthesizing aryl nitriles is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using copper(I) cyanide.[8][9] The logical precursor for this synthesis is 2-chloro-6-(trifluoromethyl)quinoline, a commercially available starting material.
Caption: Proposed synthesis via Rosenmund-von Braun reaction.
Detailed Experimental Protocol:
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-6-(trifluoromethyl)quinoline (1.0 equiv) and copper(I) cyanide (CuCN, 1.5-2.0 equiv).
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Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to create a stirrable slurry.
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Reaction: Heat the reaction mixture to 120–150 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction typically requires several hours to reach completion.[10]
-
Workup: After cooling to room temperature, the reaction mixture is typically poured into an aqueous solution of ferric chloride or sodium cyanide to quench and complex the excess copper salts.
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Extraction & Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 6-(Trifluoromethyl)quinoline-2-carbonitrile.
Causality Note: The use of a polar aprotic solvent is critical as it helps to dissolve the reactants and facilitate the nucleophilic substitution mechanism. Elevated temperatures are necessary to overcome the activation energy of aryl halide activation.[11]
Key Chemical Reactivity
The compound's reactivity is dominated by the nitrile group and the quinoline nitrogen, providing a dual handle for derivatization.
Caption: Key transformations of the 2-carbonitrile group.
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Hydrolysis of the Nitrile: The carbon-nitrogen triple bond can be fully hydrolyzed under strong acidic or basic conditions to yield the corresponding carboxylic acid, 6-(trifluoromethyl)quinoline-2-carboxylic acid.[4][12][13] This derivative is itself a valuable intermediate for forming amides via peptide coupling.[4] Partial hydrolysis under controlled conditions can yield the primary amide.
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Reduction of the Nitrile: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). This transformation provides access to a flexible linker for further functionalization.
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Reactivity of the Quinoline Nitrogen: As a weak base, the quinoline nitrogen can be protonated or alkylated. This site can influence the molecule's overall solubility and pharmacokinetic profile.
Applications in Research and Drug Development
The unique combination of structural motifs in 6-(trifluoromethyl)quinoline-2-carbonitrile makes it a high-value scaffold, particularly for targeting protein kinases.
Caption: Contribution of structural features to kinase inhibitor design.
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Scaffold for Kinase Inhibitors: Numerous FDA-approved and investigational kinase inhibitors are based on the quinoline or related quinazoline core.[1][14] This scaffold is adept at mimicking the adenine moiety of ATP, allowing it to bind effectively in the ATP-binding pocket of various kinases. The 6-(trifluoromethyl)quinoline-2-carbonitrile moiety has been specifically utilized in the development of selective inhibitors for cyclin-dependent kinases (CDK) like CDK8/19, which are implicated in cancer.[3]
-
Rationale in Drug Design:
-
The CF₃ Group: This group enhances binding affinity through favorable interactions and improves metabolic resistance by blocking potential sites of oxidative metabolism.
-
The Quinoline Core: Provides a rigid and planar structure that fits well into the typically flat, hydrophobic ATP-binding cleft. The nitrogen atom can act as a crucial hydrogen bond acceptor with the kinase "hinge" region.[2]
-
The Nitrile Group: Serves as a key attachment point for introducing various side chains designed to target specific regions of the kinase, thereby conferring selectivity and potency. It can be converted into other functional groups that form critical interactions with the target protein.
-
Safety and Handling
As a laboratory chemical, 6-(trifluoromethyl)quinoline-2-carbonitrile requires careful handling in accordance with established safety protocols.
-
GHS Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long lasting effects.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves, eye protection, and face protection.
-
First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move person to fresh air.
-
-
Stability: The product is chemically stable under standard ambient conditions (room temperature).
Conclusion
6-(Trifluoromethyl)quinoline-2-carbonitrile is a sophisticated chemical building block with a compelling profile for advanced research, particularly in medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and robust synthetic accessibility make it an invaluable tool for scientists. The synergistic combination of the metabolically robust trifluoromethyl group, the biologically relevant quinoline scaffold, and the versatile carbonitrile handle positions this compound as a key intermediate in the rational design of targeted therapeutics, most notably in the competitive field of kinase inhibitor development.
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